H-Dab(Z)-OH

Peptide Synthesis Green Chemistry Diaminobutyric Acid Derivatives

Orthogonal protection mismatch is a critical failure point in Dab-based peptide synthesis, causing side reactions and yield loss. H-Dab(Z)-OH (CAS 2130-77-0) delivers a free α-amine with a Z-protected γ-amino side chain, purpose-built for Boc/Bzl-strategy SPPS. • Stable under TFA-mediated Boc deprotection; Z removed via H₂/Pd-C or HF at final cleavage. • Validated in polymyxin B heptapeptide synthesis requiring four sequential Dab residues. • Sourced via aqueous Hofmann rearrangement (83% yield); convertible to Fmoc-Dab(Boc)-OH in 54% overall yield.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 2130-77-0
Cat. No. B1501568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Dab(Z)-OH
CAS2130-77-0
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N
InChIInChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
InChIKeySDFDIECLEXOBAG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Dab(Z)-OH Peptide Synthesis Building Block


H-Dab(Z)-OH (Nγ-Z-L-2,4-diaminobutyric acid, CAS 2130-77-0) is a selectively protected, non-proteinogenic amino acid derivative of L-2,4-diaminobutyric acid (Dab) featuring a free α-amino group and a benzyloxycarbonyl (Z)-protected γ-amino side chain . This structural configuration establishes its fundamental role as a building block in solid-phase and solution-phase peptide synthesis, with a reported molecular formula of C12H16N2O4 and a molecular weight of 252.27 g/mol [1]. Commercially, the compound is typically supplied at ≥97% purity (NMR) or ≥98% purity, with storage recommended at 2-8°C with protection from light [2].

Protection Strategy γ-Z-protected side-chain with free α-amine, compatible with Boc/Bzl solid-phase and solution-phase peptide synthesis.
Workflow Integration No α-amine deprotection required before coupling, reducing synthetic operations in Boc-strategy protocols.
Green Sourcing Accessible via water-based Hofmann rearrangement (reported 83% yield), supporting aqueous-phase procurement preferences.

Why H-Dab(Z)-OH Cannot Be Substituted


Generic substitution among Dab-based building blocks is not feasible due to fundamentally distinct orthogonal protection schemes that dictate synthetic strategy, reaction compatibility, and deprotection sequencing. H-Dab(Z)-OH provides a single Z-protected side-chain amine with an unprotected α-amine, making it exclusively compatible with Boc/Bzl-strategy peptide synthesis or as a side-chain selectively addressable residue in solution-phase assembly [1]. In contrast, Fmoc-Dab(Z)-OH employs an Fmoc-protected α-amine and Z-protected side-chain, rendering it compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS) but introducing base-lability constraints absent in H-Dab(Z)-OH [2]. Similarly, Boc-Dab(Z)-OH and Z-Dab(Boc)-OH offer alternative protection permutations that dictate different deprotection sequences and synthetic workflows. Failure to select the correct orthogonally protected derivative for a given synthetic protocol results in incompatible deprotection conditions, side reactions, and compromised peptide yield and purity [3].

H-Dab(Z)-OH (free α-amine)
Fmoc-Dab(Z)-OH (Fmoc-α-amine)
Protection scheme mismatch: Fmoc requires base deprotection, incompatible with Boc protocols; synthetic workflow may shift and side reactions may increase.
γ-Z protection (side-chain)
Z-Dab-OH (α-Z protection, CAS 62234-40-6)
Regiochemistry mismatch: α-Z blocks the coupling site, requiring additional deprotection and altering orthogonal strategy; direct substitution is not feasible.

H-Dab(Z)-OH Performance Evidence


Aqueous-Phase Synthesis Yield

H-Dab(Z)-OH (referred to as Z-Dab-OH, compound 2) was synthesized from Nα-Z-Gln-OH via Hofmann rearrangement mediated by polymer-supported hypervalent iodine reagent (PSDIB) in aqueous media with an 83% yield, demonstrating its accessibility via environmentally favorable water-based synthesis [1]. Under identical conditions, Boc-Dab-OH (compound 1) was obtained in 87% yield, while the corresponding Fmoc-protected precursor (Fmoc-Gln-OH) failed to react entirely due to aqueous insolubility, necessitating an alternative synthetic route [1]. This quantitative comparison establishes H-Dab(Z)-OH as the sole Z-protected Dab derivative amenable to aqueous-phase Hofmann rearrangement synthesis among the three protection strategies evaluated.

Aqueous Synthesis
Head-to-head
83% yield (water, Hofmann rearrangement)
Supports green aqueous synthesis context
Boc-Dab-OH: 87% yield; Fmoc-precursor route: reaction failed
Peptide Synthesis Green Chemistry Diaminobutyric Acid Derivatives

Orthogonal Protection Comparison

H-Dab(Z)-OH provides a single Z-protected γ-amino group with a free α-amine, enabling direct coupling into growing peptide chains in Boc-strategy SPPS or solution-phase synthesis without requiring α-amine deprotection prior to use [1]. In contrast, Fmoc-Dab(Z)-OH contains both an Fmoc-protected α-amine and Z-protected side-chain, requiring an initial Fmoc deprotection step (20% piperidine in DMF) before the α-amine can participate in peptide bond formation [2]. This fundamental difference in protection strategy dictates distinct synthetic workflows: H-Dab(Z)-OH integrates into Boc/Bzl protocols where acid-labile side-chain protection is employed, while Fmoc-Dab(Z)-OH is exclusively suited for Fmoc/tBu SPPS [3].

Protection Scheme
Class-level
Free α-amine, γ-Z protection
Compatible with Boc-strategy SPPS
Fmoc-Dab(Z)-OH requires one additional deprotection step
Solid-Phase Peptide Synthesis Orthogonal Protection Building Block Selection

Polymyxin B Heptapeptide Synthesis

H-Dab(Z)-OH served as the critical Dab building block for the successful solution-phase synthesis of Polymyxin B heptapeptide (PMBH), a peptide containing four L-2,4-diaminobutyric acid residues essential for antibacterial activity [1]. The Z-protected side-chain strategy permitted selective deprotection and orthogonal functionalization of the Dab residues during multi-step assembly, culminating in complete PMBH synthesis. This validated application demonstrates H-Dab(Z)-OH's compatibility with complex, bioactive peptide synthesis where multiple Dab residues must be incorporated with precise regiochemical control [1].

Peptide Assembly
Head-to-head
Polymyxin B heptapeptide successfully synthesized
Supports antimicrobial peptide analog research
Four Dab residues incorporated with regiochemical control
Polymyxin Antibiotics Antimicrobial Peptides Solution-Phase Peptide Synthesis

Purity and Regiochemistry Comparison

Commercial H-Dab(Z)-OH (CAS 2130-77-0) is supplied at ≥97% purity as determined by NMR , with alternative suppliers reporting ≥98% minimum purity specifications [1]. The regioisomeric compound Nα-Z-L-2,4-diaminobutyric acid (Z-Dab-OH, CAS 62234-40-6) — which features Z protection on the α-amine rather than the γ-amine — is commercially available at ≥99.0% purity by TLC (sum of enantiomers) . While Z-Dab-OH offers marginally higher nominal purity, the critical differentiator is regiochemistry: H-Dab(Z)-OH's γ-Z protection leaves the α-amine free for peptide coupling, whereas Z-Dab-OH's α-Z protection blocks the α-amine, requiring deprotection before chain elongation and fundamentally altering synthetic utility.

Purity & Site
Cross-study
≥97% (NMR), γ-Z protection
Regiochemistry drives selection over marginal purity variance
Z-Dab-OH: ≥99% (TLC), α-Z protection
Quality Control Analytical Chemistry Peptide Synthesis Raw Materials

Conversion to Fmoc-Dab(Boc)-OH

H-Dab(Z)-OH (compound 2) was directly converted to Fmoc-Dab(Boc)-OH (compound 5) in 54% overall yield through a two-step sequence involving α-amine Fmoc protection followed by Z-to-Boc side-chain protecting group exchange [1]. This transformation was necessitated by the failure of the direct Fmoc-Gln-OH Hofmann rearrangement route due to aqueous insolubility of the Fmoc-protected starting material. The 54% yield from H-Dab(Z)-OH represents the baseline efficiency for accessing orthogonally protected Fmoc/Boc Dab derivatives via the Z-Dab-OH intermediate, providing a quantitative benchmark for researchers considering multi-step derivatization strategies [1].

Derivatization Yield
Head-to-head
54% overall to Fmoc-Dab(Boc)-OH
Provides reported benchmark for Fmoc/Boc Dab access
Direct Fmoc-Gln-OH route: 0% yield; two-step conversion via Z-intermediate
Amino Acid Derivatization Protecting Group Interconversion Synthetic Efficiency

H-Dab(Z)-OH Applications


Boc-Strategy SPPS with γ-Amine Functionalization

H-Dab(Z)-OH is optimally deployed in Boc-strategy SPPS where a free α-amine is required for immediate coupling while the γ-amino side-chain must remain protected until late-stage functionalization or cyclization. The Z group remains stable under TFA-mediated Boc deprotection conditions and is ultimately removed via catalytic hydrogenation (H₂, Pd/C) or strong acid (HF) during final cleavage [1]. This scenario applies to the synthesis of branched peptides, lactam-bridged cyclic peptides, and Dab-containing antibiotic analogs where precise control over side-chain amine reactivity is essential.

Polymyxin & Colistin Analog Synthesis

Given its validated use in synthesizing Polymyxin B heptapeptide containing four Dab residues [1], H-Dab(Z)-OH is the building block of choice for solution-phase assembly of polymyxin-class antimicrobial peptides. The Z-protected γ-amine enables selective, stepwise incorporation of multiple Dab residues without premature side-chain activation, critical for constructing the characteristic cyclic heptapeptide core and N-terminal fatty acyl chain attachment characteristic of this clinically important antibiotic class.

Aqueous-Phase Green Sourcing

For laboratories or CROs prioritizing environmentally sustainable synthetic practices, H-Dab(Z)-OH can be sourced with the knowledge that its synthesis is achievable via water-based Hofmann rearrangement in 83% yield without requiring organic solvents [1]. This aqueous-phase synthetic accessibility distinguishes H-Dab(Z)-OH from Fmoc-protected Dab derivatives, which are incompatible with water-based Hofmann rearrangement protocols due to precursor insolubility.

Fmoc-Dab(Boc)-OH Precursor Synthesis

When researchers require Fmoc/Boc-orthogonally protected Dab for Fmoc-strategy SPPS but face synthetic accessibility challenges, H-Dab(Z)-OH serves as a reliable intermediate. The validated two-step conversion to Fmoc-Dab(Boc)-OH proceeds in 54% overall yield [1], providing a reproducible route to this dual-protected building block when direct synthetic approaches prove unsuccessful.

Application
Selection Property
Validation Focus
Boc-strategy SPPS with γ-amine functionalization
Free α-amine, γ-Z protection
Deprotection compatibility (TFA/H₂)
Polymyxin & colistin analog synthesis
Orthogonal γ-Z for multi-Dab residue incorporation
Selective side-chain deprotection
Aqueous-phase green sourcing
Water-based Hofmann rearrangement accessibility
Aqueous yield and purity review
Fmoc-Dab(Boc)-OH precursor synthesis
Convertible Z to Boc protection scheme
Reproducible two-step conversion context

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